molecular formula C7H13NO B12992381 5-Oxaspiro[3.4]octan-8-amine

5-Oxaspiro[3.4]octan-8-amine

Cat. No.: B12992381
M. Wt: 127.18 g/mol
InChI Key: AORHHCZYOUJLMQ-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octan-8-amine is a chemical compound with the molecular formula C7H13NO. It is characterized by a spirocyclic structure, which includes an oxygen atom and an amine group. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-8-amine typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures. This is followed by the addition of 1,3-dichloroacetone and subsequent treatment with lithium naphthalenide . The reaction mixture is then quenched and purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.

Scientific Research Applications

5-Oxaspiro[3.4]octan-8-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The spirocyclic structure provides unique steric properties that can affect binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxaspiro[3.4]octan-1-amine hydrochloride
  • 2-Azaspiro[3.4]octane

Uniqueness

5-Oxaspiro[3.4]octan-8-amine is unique due to its specific spirocyclic structure and the presence of both an oxygen atom and an amine group. This combination provides distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-8-amine

InChI

InChI=1S/C7H13NO/c8-6-2-5-9-7(6)3-1-4-7/h6H,1-5,8H2

InChI Key

AORHHCZYOUJLMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCO2)N

Origin of Product

United States

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